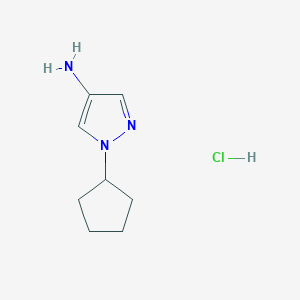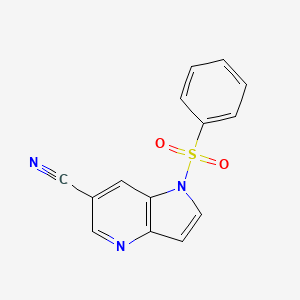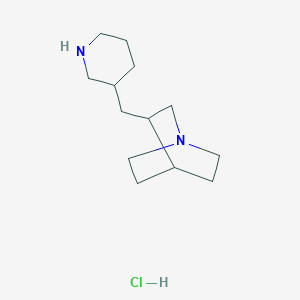
(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride, also known as (1S,4S)-3-(Piperidin-3-ylmethyl)quinuclidine HCl or (1S,4S)-3-PMQ HCl, is an organic compound belonging to the quinuclidine family. It is a white solid that is soluble in water, ethanol, and methanol, and is used in a variety of scientific research applications.
Scientific Research Applications
Synthesis and Chemical Transformations
- Quinuclidin-3-one, closely related to quinuclidine, has been used as a versatile intermediate for synthesizing fused and spiro quinuclidine derivatives, including compounds with Mannich bases involving piperidine. These novel compounds are characterized by IR, 1H NMR, and mass spectral data, indicating their potential for diverse chemical applications (Hamama et al., 2011).
Antiproliferative Studies
- Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have been synthesized and exhibited considerable growth inhibition of human cancer cell lines. This suggests a potential role in antiproliferative and anticancer applications (Harishkumar et al., 2018).
Pharmacological Properties
- Research on 1-(1-phenylcyclohexyl)piperidine (PCP) derivatives, including those with piperidine moieties, demonstrated varying effects on receptor binding. These findings can be crucial for understanding the pharmacological properties of related compounds, including those with quinuclidine structures (Kamenka et al., 1982).
Potential Therapeutic Applications
- Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives, structurally related to quinuclidine, have shown high affinity for the muscarinic M3 receptor. This suggests potential therapeutic applications, particularly in treating symptoms associated with overactive bladder (Naito et al., 2005).
Chemical Reactions and Interactions
- Studies on the reactivity of pseudoaromatic compounds, including the reaction of quinuclidine with tropone derivatives, provide insights into the chemical behavior of quinuclidine-based structures, useful for designing novel chemical entities (Pietra et al., 1971).
properties
IUPAC Name |
3-(piperidin-3-ylmethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.ClH/c1-2-11(9-14-5-1)8-13-10-15-6-3-12(13)4-7-15;/h11-14H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDNFYUZOFSRNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2CN3CCC2CC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)
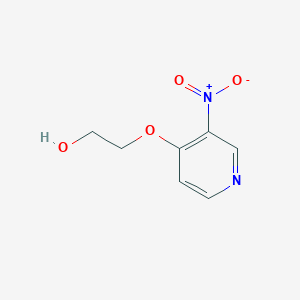
![Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid](/img/structure/B1457902.png)
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)
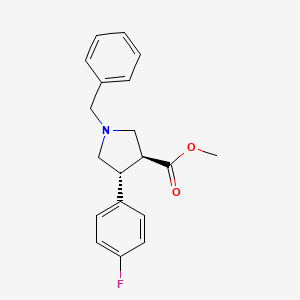
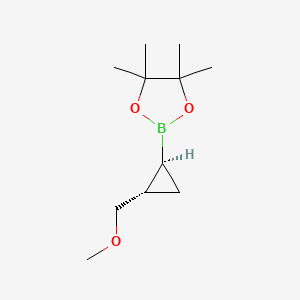
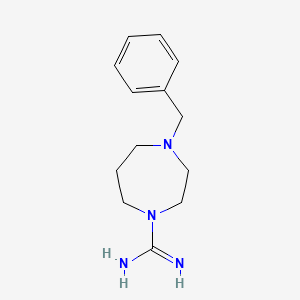
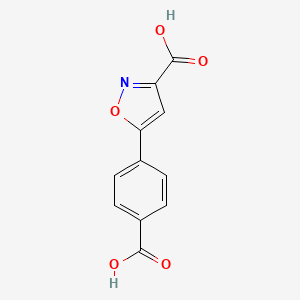
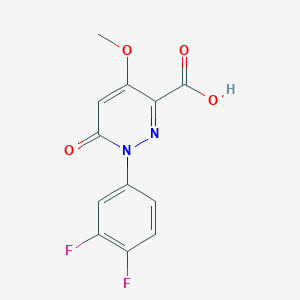
![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)
